![molecular formula C15H10Cl2N2O2 B2405807 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 303740-81-0](/img/structure/B2405807.png)
5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime
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Description
5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime, also known as 5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione oxime, is an organic compound with a molecular formula of C13H10Cl2N2O. This compound is used in scientific research and has a wide range of applications, including in the synthesis of pharmaceuticals, in the study of enzyme inhibition, and in the investigation of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Reactivity in Heterocyclic Systems
5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime serves as a starting material in the synthesis of various heterocyclic compounds, which are significant in the field of organic chemistry and drug synthesis. These derivatives are obtained through reactions such as N-alkylation and have applications in creating diverse heterocyclic compounds with good yield as confirmed by NMR spectroscopy (Tribak et al., 2017).
Applications in Anticancer Research
Derivatives of 5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime, specifically 5-chloro-3H-spiro-[1,3-benzothiazole-2,3′-indole]-2′(1′H)-one, have demonstrated significant inhibitory activities against certain cancer cell lines, including non-small cell lung cancer and renal cancer. These compounds show promise in the development of novel anticancer agents (Ermut et al., 2014).
Electrophilic Reactions and Cycloaddition
5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime, in reactions with electrophilic vinyl nitroso compounds, has shown potential in the formation of oxazines and 3-alkylindoles. These findings are relevant for developing new synthetic methodologies and understanding reaction mechanisms (Gilchrist & Roberts, 1983).
Antituberculosis Activity
Derivatives of 5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime have been evaluated for antituberculosis activity. Compounds such as 5-fluoro-1H-indole-2,3-dione derivatives demonstrated significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential use in developing antituberculosis drugs (Karalı et al., 2007).
Structural Analysis and Synthesis
The compound has been used in structural analysis studies to understand its molecular interactions and conformations. These studies are crucial for drug design and understanding the chemical properties of similar compounds (Sehgal et al., 1994).
Synthesis of Carbamate Derivatives
Research involving the oximation of indoles like 5-Chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime has led to the creation of carbamate derivatives. These derivatives have potential applications in various fields, including pharmaceuticals (Velikorodov et al., 2010).
properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-3-nitrosoindol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)8-19-13-6-5-11(17)7-12(13)14(18-21)15(19)20/h1-7,20H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTREJLFUXGNSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime |
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